

Technical Guide: 2-Chloroisonicotinimidamide Hydrochloride (CAS 82019-89-4)[1][2]

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Compound of Interest

Compound Name:	2-Chloroisonicotinimidamide hydrochloride
CAS No.:	82019-89-4
Cat. No.:	B1523011

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Executive Summary

2-Chloroisonicotinimidamide hydrochloride (CAS 82019-89-4) is a critical heterocyclic building block used primarily in the synthesis of bioactive small molecules. Structurally, it consists of a pyridine ring substituted with a chlorine atom at the C2 position and an amidine group at the C4 position, stabilized as a hydrochloride salt.

Its primary utility lies in medicinal chemistry as a precursor for:

- Serine Protease Inhibitors: The amidine moiety acts as an arginine mimic, targeting the S1 specificity pocket of enzymes like Thrombin and Factor Xa.
- Kinase Inhibitors: Used in the synthesis of biguanide derivatives (e.g., MTF-380) for melanoma treatment.
- Neurodegenerative Therapeutics: A scaffold for 1,2,4-thiadiazole derivatives targeting Tauopathies (Alzheimer's disease).

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and application in drug discovery workflows.

Chemical Identity & Structural Analysis[3][4]

Property	Specification
Chemical Name	2-Chloroisonicotinimidamide hydrochloride
Synonyms	2-Chloro-4-pyridinecarboximidamide HCl; 2-Chloro-4-amidinopyridine HCl
CAS Number	82019-89-4
Molecular Formula	$C_6H_6ClN_3[1][2][3] \cdot HCl$
Molecular Weight	192.05 g/mol (Free base: 155.58 g/mol)
Physical State	White to off-white crystalline solid
Solubility	Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Toluene)
Hygroscopicity	Moderate (Store under desiccant)

Structural Insights

The molecule features two distinct functional zones:[3][4]

- The Amidine Group (C4): Highly basic (). In physiological conditions, it is protonated, providing a positive charge essential for electrostatic interactions with aspartate residues in enzyme active sites (e.g., Asp189 in Trypsin-like proteases).
- The 2-Chloro Substituent: An electron-withdrawing group that modulates the basicity of the pyridine nitrogen. It also serves as a "handle" for further functionalization via nucleophilic aromatic substitution () or palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig) in late-stage synthesis.

Synthetic Routes & Process Chemistry

The industrial standard for synthesizing CAS 82019-89-4 is the Pinner Reaction, converting the corresponding nitrile to the amidine. This route is preferred for its scalability and high purity profile compared to direct amination methods.

Validated Synthetic Protocol (Pinner Method)

Precursor: 2-Chloroisonicotinonitrile (CAS 6868-98-0)

Step 1: Formation of Imidate Ester (Pinner Salt)

- Charge: Suspend 2-Chloroisonicotinonitrile (1.0 eq) in anhydrous Methanol (10 vol).
- Activation: Cool to 0°C. Bubble dry HCl gas through the solution until saturation (approx. 4-6 hours). Alternatively, add Acetyl Chloride dropwise to the methanol to generate anhydrous HCl in situ.
- Reaction: Stir at 0–5°C for 12–24 hours. The nitrile converts to the methyl imidate hydrochloride intermediate.
- Workup: Concentrate in vacuo to remove excess HCl/MeOH. The residue is the imidate ester HCl salt (often unstable, proceed immediately).

Step 2: Amidine Formation (Ammonolysis)

- Solvation: Re-dissolve the crude imidate residue in anhydrous Methanol (5 vol).
- Amination: Cool to 0°C. Bubble anhydrous Ammonia gas () into the solution (3.0–5.0 eq).
- Cyclization/Conversion: Seal the vessel and stir at room temperature for 16–24 hours.
- Isolation: Concentrate to dryness. Recrystallize the crude solid from Ethanol/Ether or Isopropanol to yield **2-Chloroisonicotinimidamide hydrochloride**.

Reaction Mechanism Diagram



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Figure 1: Step-wise mechanism of the Pinner reaction converting the nitrile precursor to the amidine salt.

Application in Drug Discovery

This compound is not typically a final drug but a pharmacophore scaffold. Its applications are grounded in its ability to mimic the guanidine group of arginine while providing a rigid heterocyclic core.

Case Study: Melanoma & Kinase Inhibition (MTF-380)

Research utilizing CAS 82019-89-4 has led to the development of MTF-380, a biguanide derivative.

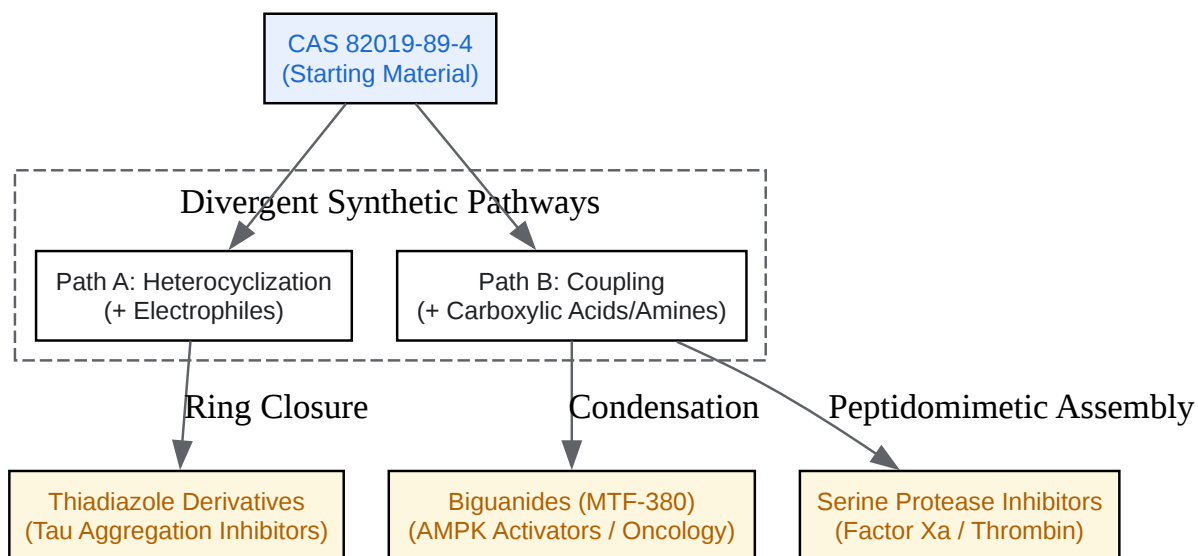
- Mechanism: The amidine group of CAS 82019-89-4 is condensed with N-(benzo[d]thiazol-2-yl)guanidine.
- Target: Activation of AMPK (AMP-activated protein kinase) and inhibition of melanoma cell proliferation.[3]
- Significance: Demonstrates the utility of the 2-chloro-4-amidinopyridine scaffold in creating complex heterocyclic systems via the amidine nitrogen.

Case Study: Neurodegenerative Diseases (Tauopathies)

The scaffold is used to synthesize 1,2,4-thiadiazole derivatives.

- Workflow: The amidine reacts with trichloromethanesulfonyl chloride or similar electrophiles to close the thiadiazole ring.
- Therapeutic Area: These derivatives inhibit the aggregation of TAU protein, addressing the root cause of Alzheimer's and other tauopathies.

Drug Development Workflow



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Figure 2: Divergent synthetic utility of CAS 82019-89-4 in pharmaceutical R&D.

Analytical Characterization & Quality Control

To ensure the integrity of experimental results, the following QC parameters must be met before using this intermediate in downstream synthesis.

Method	Acceptance Criteria	Notes
HPLC Purity	> 98.0% (Area %)	Monitor for unreacted nitrile (Precursor) and hydrolyzed amide (Impurity).
¹ H NMR (DMSO-d ₆)	Consistent structure	Look for amidine protons (broad singlets, ~9.0-9.5 ppm) and pyridine aromatic protons.
Chloride Content	17.5% - 19.0%	Confirm mono-hydrochloride stoichiometry (Theoretical: ~18.4%).
Water (KF)	< 1.0%	Material is hygroscopic; high water content affects stoichiometry in coupling reactions.

Handling & Stability

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
- Stability: The amidine hydrochloride is stable, but the free base is unstable and prone to hydrolysis to the amide (2-chloroisonicotinamide) if exposed to moisture and base.
- Safety: Irritant to eyes and skin. The 2-chloro-pyridine moiety can be toxic; handle in a fume hood.

References

- Chemical Identity & Properties
 - National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2800022, 2-Chloroisonicotinamide (Related Amide Structure). Retrieved from [\[Link\]](#)
 - Note: While the specific amidine CAS is less common in public databases than the amide, the structural properties are derived

- Synthetic Application (Melanoma/MTF-380)
- Synthetic Application (Neurodegenerative Diseases)
- General Synthesis of Amidines (Pinner Reaction): Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational Chemistry Reference). Modern adaptation: Organic Syntheses, Coll. Vol. 1, p. 5 (1941).

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Sources

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- [2. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. AU2018387838A1 - Biguanide derivatives and their rearrangement products for use in the treatment of cancer - Google Patents \[patents.google.com\]](#)
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